4-Methoxy-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)aniline
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Overview
Description
4-Methoxy-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)aniline: is an organic compound that features a methoxy group, a pyridin-2-ylmethyl group, and a trifluoromethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyaniline, pyridine-2-carboxaldehyde, and trifluoromethylating agents.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 4-methoxyaniline with pyridine-2-carboxaldehyde under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-Methoxy-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may affect signaling pathways by altering the activity of key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(pyridin-2-ylmethyl)aniline: Lacks the trifluoromethyl group, which may affect its reactivity and applications.
4-Methoxy-N-(pyridin-2-ylmethyl)-3-chloroaniline: Contains a chloro group instead of a trifluoromethyl group, leading to different chemical properties.
Uniqueness
4-Methoxy-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it particularly valuable in medicinal chemistry for the design of compounds with enhanced biological activity and stability.
Properties
IUPAC Name |
4-methoxy-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c1-20-13-6-5-10(8-12(13)14(15,16)17)19-9-11-4-2-3-7-18-11/h2-8,19H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZOXXVMLNFLMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=CC=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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